molecular formula C8H7F2NO2 B2409220 Methyl 2-amino-3,5-difluorobenzoate CAS No. 1184559-12-3

Methyl 2-amino-3,5-difluorobenzoate

Cat. No. B2409220
CAS RN: 1184559-12-3
M. Wt: 187.146
InChI Key: UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-amino-3,5-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It is used in research and development .


Synthesis Analysis

The synthesis of “Methyl 2-amino-3,5-difluorobenzoate” involves a reaction in methanol, benzine, and hexane at 0 - 20℃ . The exact details of the synthesis process are not available in the sources .


Molecular Structure Analysis

The molecular weight of “Methyl 2-amino-3,5-difluorobenzoate” is 187.14 . The InChI Key is UZQBFUJQVJXUCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“Methyl 2-amino-3,5-difluorobenzoate” has a high GI absorption and is BBB permeant . It is not a substrate for CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.13 cm/s . It is soluble, with a solubility of 0.789 mg/ml or 0.00421 mol/l .

Scientific Research Applications

Applications in Biochemical Research

  • Chemotaxis Protein Methylation in Bacteria : Methyl 2-amino-3,5-difluorobenzoate has been linked to the study of chemotaxis in bacteria. Ahlgren and Ordal (1983) identified that the reversible methylation of Bacillus subtilis methyl-accepting chemotaxis proteins involves glutamic acid residues, resulting in the formation of glutamate 5-methyl ester (Ahlgren & Ordal, 1983).

Applications in Analytical Chemistry

  • Fluorescent Sensing : A study by Ye et al. (2014) developed a fluorogenic chemosensor using o-aminophenol and methyl 3,5-diformyl-4-hydroxybenzoate, demonstrating high selectivity and sensitivity towards Al3+ ions. This sensor was also applied for bio-imaging in human cervical HeLa cancer cell lines (Ye et al., 2014).

Applications in Medicinal Chemistry

  • Antitumor Properties : Research by Bradshaw et al. (2002) involved amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds exhibited potent antitumor properties in vitro and in vivo, with particular effectiveness against breast and ovarian tumors (Bradshaw et al., 2002).

  • Synthesis of Pharmaceutical Intermediates : Al-Kurdi et al. (1999) developed a high-performance liquid chromatography method for determining mebendazole and its degradation product, where 2-amino-5-benzoylbenzimidazole, a related compound, was identified (Al-Kurdi et al., 1999).

Applications in Organic Chemistry

  • Synthesis Optimization : Yin Jian-zhong (2010) optimized the synthesis of Methyl 2-amino-5-fluorobenzoate, a structurally related compound, highlighting its efficient production and potential applications in organic synthesis (Yin Jian-zhong, 2010).

  • Vibrational and Molecular Studies : Saxena et al. (2015) conducted a detailed vibrational study and molecular properties analysis of Methyl 2-amino 5-bromobenzoate, which is structurally similar to the compound , providing insights into its electronic and optical properties (Saxena et al., 2015).

Safety and Hazards

“Methyl 2-amino-3,5-difluorobenzoate” is classified as a warning substance . It can cause skin irritation, serious eye irritation, and may be harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

methyl 2-amino-3,5-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZQBFUJQVJXUCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3,5-difluorobenzoate

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